

# Avanafil in Elderly vs. Younger Men with Erectile Dysfunction: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Avanafil**

Cat. No.: **B1665834**

[Get Quote](#)

A comprehensive analysis of clinical data reveals comparable efficacy and safety of **avanafil** in both elderly and younger populations, with its rapid onset of action being a key feature across all age groups. While dose adjustments are generally not required for older adults, individual patient characteristics and comorbidities should be considered.

This guide provides a detailed comparison of the clinical utility of **avanafil**, a second-generation phosphodiesterase type 5 (PDE5) inhibitor, in elderly and younger men with erectile dysfunction (ED). The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical trial data, experimental protocols, and comparisons with other PDE5 inhibitors.

## Pharmacokinetic Profile: No Clinically Significant Age-Related Differences

A key consideration in geriatric pharmacology is the potential for age-related changes in drug metabolism and clearance. However, a dedicated pharmacokinetic study of **avanafil** demonstrated that the total and peak exposure to the drug is similar between elderly (65-79 years) and younger (18-45 years) male subjects. The study found no significant differences in the median time to maximum concentration (T<sub>max</sub>) or the elimination half-life (t<sub>1/2</sub>) between the two age groups. Furthermore, the high plasma protein binding of **avanafil** (approximately 99%) was found to be independent of age and concentration. These findings suggest that dose adjustments for **avanafil** are not typically necessary for elderly patients based on pharmacokinetics alone.

# Efficacy in Elderly vs. Younger Populations: A Review of Clinical Trial Data

While direct head-to-head clinical trials comparing the efficacy of **avanafil** in distinct elderly and younger cohorts are limited, subgroup analyses of pivotal trials and studies on other PDE5 inhibitors provide valuable insights.

## Avanafil Efficacy Data

A phase III clinical trial conducted in a Chinese population of men with ED included a subgroup analysis based on age. In this study, men aged 40 years and older treated with 100 mg or 200 mg of **avanafil** showed significant improvements in their International Index of Erectile Function - Erectile Function Domain (IIEF-EF) scores compared to placebo. While this provides evidence of efficacy in an older age bracket, a direct statistical comparison with a younger cohort from the same study is not available.

Another meta-analysis of **avanafil** trials noted that the efficacy of the 100 mg dose appeared to be lower in older subjects; however, this age-related difference was not observed with the 200 mg dose, suggesting that a higher dose may be beneficial in some older patients.

The available data from broader clinical trials consistently demonstrates the efficacy of **avanafil** in the general adult male population with ED. The pivotal REVIVE (TA-301) and REVIVE-Diabetes (TA-302) trials showed significant improvements in the key efficacy endpoints:

- IIEF-EF Domain Score: Clinically meaningful increases in the IIEF-EF score, a measure of erectile function.
- Sexual Encounter Profile (SEP) Question 2: Increased percentage of successful vaginal penetration.
- SEP Question 3: Increased percentage of successful intercourse.

A long-term, open-label extension study (TA-314) further confirmed the sustained efficacy and safety of **avanafil** for up to 52 weeks.

## Comparative Efficacy with Other PDE5 Inhibitors in the Elderly

To provide a broader context, data from studies of other PDE5 inhibitors can be informative. A large meta-analysis of 48 randomized controlled trials of sildenafil provided a detailed breakdown of efficacy by age. While sildenafil was effective across all age groups (<65, 65-74, and ≥75 years), the percentage of men reporting improved erections tended to decrease with increasing age (80%, 69%, and 59%, respectively). Similarly, another study on sildenafil found a higher efficacy rate in men younger than 65 (89.1%) compared to those over 65 (65.7%).

Studies on vardenafil and tadalafil have also shown efficacy in elderly populations, with some data suggesting a numerically lower, though still clinically significant, response compared to younger patients.

Table 1: Efficacy of **Avanafil** in the General Erectile Dysfunction Population (Pivotal Trials)

| Efficacy Endpoint                       | Avanafil 50 mg | Avanafil 100 mg | Avanafil 200 mg | Placebo |
|-----------------------------------------|----------------|-----------------|-----------------|---------|
| Mean Change in IIEF-EF Score            | +5.5           | +8.3            | +9.4            | +2.9    |
| % Successful Vaginal Penetration (SEP2) | 64%            | 74%             | 77%             | 45%     |
| % Successful Intercourse (SEP3)         | 41%            | 57%             | 57%             | 27%     |

Data from the REVIVE (TA-301) study in the general ED population.[\[1\]](#)

Table 2: Comparative Efficacy of PDE5 Inhibitors in Elderly vs. Younger Populations

| Drug       | Population        | Efficacy Measure               | Younger Group                   | Older Group                        |
|------------|-------------------|--------------------------------|---------------------------------|------------------------------------|
| Sildenafil | Men with ED       | % Reporting Improved Erections | 80% (<65 years)                 | 69% (65-74 years), 59% (≥75 years) |
| Sildenafil | Men with ED       | Efficacy Rate                  | 89.1% (<65 years)               | 65.7% (>65 years)                  |
| Vardenafil | Men with ED       | Mean IIEF-EF Score             | ~24 (<45 years)                 | ~20 (≥65 years)                    |
| Tadalafil  | Asian men with ED | Mean IIEF-EF Score at Endpoint | Numerically better in ≤65 years | Numerically lower in >65 years     |

## Safety and Tolerability Profile

The safety profile of **avanafil** has been shown to be comparable between elderly and younger patients. The most commonly reported adverse events are generally mild to moderate in severity and consistent with the PDE5 inhibitor class.

Table 3: Common Adverse Events Associated with **Avanafil** (All Doses)

| Adverse Event    | Frequency    |
|------------------|--------------|
| Headache         | 5.1% - 10.5% |
| Flushing         | 3.2% - 4.6%  |
| Nasal Congestion | 1.9% - 2.3%  |
| Nasopharyngitis  | ~3%          |
| Back Pain        | <2%          |

Frequencies are based on data from various clinical trials.

Studies on other PDE5 inhibitors, such as sildenafil, have reported that the incidence of adverse events like headache and flushing is similar across different age groups.

## Experimental Protocols

The efficacy and safety of **avanafil** were primarily established in a series of phase III, randomized, double-blind, placebo-controlled trials. Below are the generalized methodologies employed in these key studies.

### Pivotal Clinical Trial Design (e.g., REVIVE - TA-301)

- Study Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled study.
- Patient Population: Men aged 18 years and older with a clinical diagnosis of erectile dysfunction for at least 6 months. Key exclusion criteria included uncontrolled diabetes, major cardiovascular events within the last 6 months, and use of nitrates.
- Run-in Period: A 4-week, no-treatment run-in period to establish baseline sexual function.
- Randomization: Patients were randomized to receive placebo or one of the **avanafil** dose groups (e.g., 50 mg, 100 mg, 200 mg).
- Treatment Period: A 12-week treatment period where patients were instructed to take the study drug as needed, approximately 30 minutes before initiating sexual activity.
- Primary Efficacy Endpoints:
  - Change from baseline in the IIEF-EF domain score.
  - Change from baseline in the percentage of sexual attempts with successful vaginal penetration (SEP2).
  - Change from baseline in the percentage of sexual attempts with successful intercourse (SEP3).
- Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

## Assessment Tools

- International Index of Erectile Function (IIEF): A 15-item, validated, self-administered questionnaire that assesses five domains of male sexual function: erectile function, orgasmic function, sexual desire, intercourse satisfaction, and overall satisfaction. The erectile function domain (IIEF-EF) is comprised of six questions with a maximum score of 30.
- Sexual Encounter Profile (SEP): A patient diary used to record the outcomes of sexual attempts. Key questions include:
  - SEP2: "Were you able to insert your penis into your partner's vagina?" (Yes/No)
  - SEP3: "Did your erection last long enough for you to have successful intercourse?" (Yes/No)

## Signaling Pathways and Experimental Workflows

The mechanism of action of **avanafil**, like other PDE5 inhibitors, involves the potentiation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway.

[Click to download full resolution via product page](#)

Mechanism of action of **avanafil** in erectile dysfunction.



[Click to download full resolution via product page](#)

Generalized workflow of a pivotal Phase III clinical trial for **avanafil**.

## Conclusion

**Avanafil** is an effective and well-tolerated treatment for erectile dysfunction in both elderly and younger men. Its pharmacokinetic profile is not significantly affected by age, obviating the need for routine dose adjustments in the elderly. While a direct, large-scale comparative study on **avanafil**'s efficacy in different age groups is needed for a definitive conclusion, existing subgroup analyses and data from other PDE5 inhibitors suggest that while efficacy may be slightly lower in older populations, it remains clinically significant. The rapid onset of action and favorable safety profile make **avanafil** a valuable therapeutic option for a broad range of men with erectile dysfunction. As with all PDE5 inhibitors, a thorough cardiovascular assessment is recommended before initiating therapy, particularly in elderly patients with comorbidities.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Avanafil in Elderly vs. Younger Men with Erectile Dysfunction: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665834#assessing-the-clinical-utility-of-avanafil-in-elderly-vs-younger-populations]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)